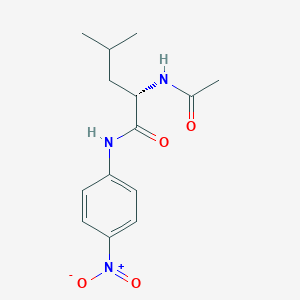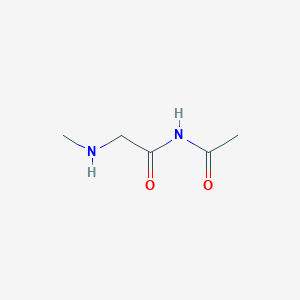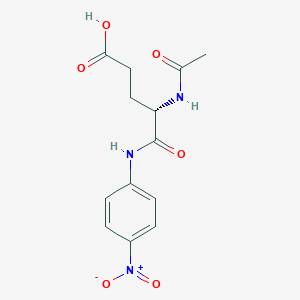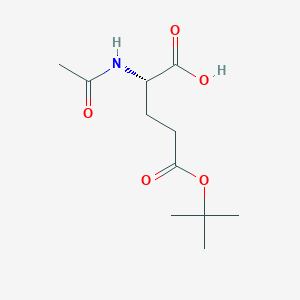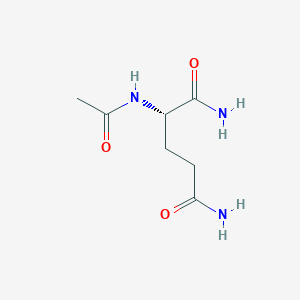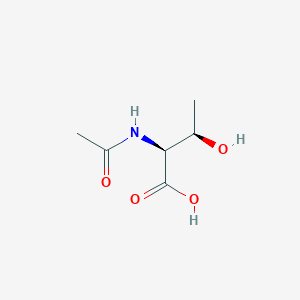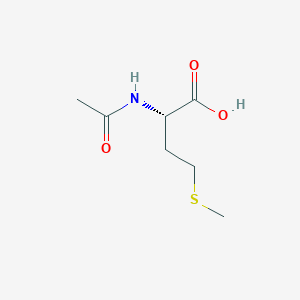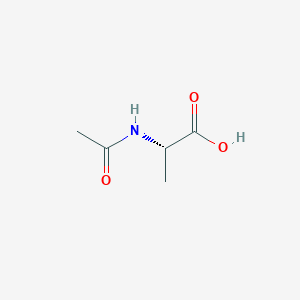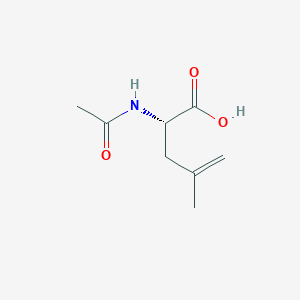
Ac-4,5-dehydro-leu-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Spectroscopy and Distance Measurements in Deuterated Peptides
A significant application of Ac-4,5-dehydro-leu-oh is in the field of spectroscopy, particularly in enhancing 1H magic angle spinning (MAS) spectra resolution through deuteration and back substitution of exchangeable protons. This technique facilitates 15N-1H correlation experiments and the precise measurement of 1H-1H distances, crucial for understanding peptide structures. The methodology was demonstrated on a sample of the dipeptide N-Ac-Val-Leu-OH, showcasing its potential in detailed structural analysis of peptides and proteins (Reif et al., 2001).
2. Catalytic Oxidation and DNA Damage
Research has identified the OH radical as a mediator in the oxidation of biological structures, including DNA, with studies focusing on the reaction of DNA nucleobases with OH radical. Specifically, the addition of the OH radical to adenine, a key DNA nucleobase, and its implications for mutagenesis, underscores the critical role of Ac-4,5-dehydro-leu-oh in understanding oxidative DNA damage and repair mechanisms. This insight is valuable for designing strategies to mitigate genetic mutations and diseases (Francés‐Monerris et al., 2017).
3. Advanced Oxidation Technologies
The study of sulfate and hydroxyl radicals' reactivities with aromatic contaminants through a single-electron transfer pathway highlights another application area. This research is particularly relevant in water treatment technologies, where understanding the reaction mechanisms of radicals with contaminants can lead to more efficient removal methods. The findings emphasize the importance of Ac-4,5-dehydro-leu-oh in the development of radical-based oxidation technologies for purifying water sources (Luo et al., 2018).
4. Photodegradation of Organic Pollutants
The application of urban waste-derived bioorganic substances (UW-BOS) in the photodegradation of organic pollutants showcases the role of Ac-4,5-dehydro-leu-oh in environmental remediation. This study demonstrates the ability of AC8, a UW-BOS, to generate reactive oxygen species under light, aiding in the degradation of pollutants like 4-chlorophenol. This application is pivotal for developing sustainable methods to address pollution and promote environmental health (Bianco Prevot et al., 2011).
5. Catalytic Decomposition of Hydrogen Peroxide
Activated carbon's role in the catalytic decomposition of H2O2 and its implications for the degradation of organic compounds like diethyl phthalate (DEP) is another area of application. This process highlights the potential of Ac-4,5-dehydro-leu-oh in catalyzing reactions that are crucial for the treatment of wastewater and the removal of hazardous substances. The study sheds light on the mechanisms involved in generating hydroxyl radicals and their impact on pollutant degradation, offering insights for improving water treatment technologies (Fang et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-4,5-dehydro-leu-oh | |
CAS RN |
88547-24-4 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

